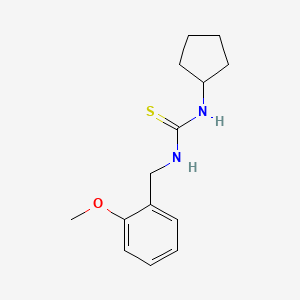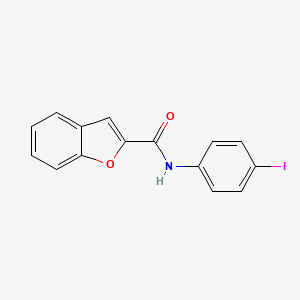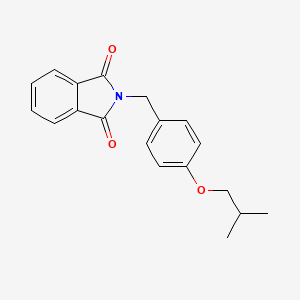![molecular formula C13H18Cl2N2O2S B5696530 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5696530.png)
2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. This compound has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes.
作用機序
2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide acts as a selective antagonist of adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Adenosine A1 receptors are involved in various physiological processes, including cardiovascular function, neuronal activity, and sleep-wake cycles. 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide binds to adenosine A1 receptors and blocks their activation by endogenous adenosine, which leads to a decrease in the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide depend on the specific experimental conditions and the target tissue or organ. In general, 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been shown to decrease heart rate and blood pressure, increase neuronal activity, and modulate sleep-wake cycles. 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide in lab experiments is its high selectivity for adenosine A1 receptors, which allows for specific targeting of this receptor subtype. Another advantage is its well-established synthesis method and availability from commercial sources. However, one limitation of using 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations for effective inhibition.
将来の方向性
There are several future directions for research on 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide and adenosine A1 receptors. One direction is to investigate the role of adenosine A1 receptors in the pathogenesis of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another direction is to explore the potential therapeutic applications of adenosine A1 receptor antagonists, including 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms of adenosine A1 receptors in different tissues and organs.
合成法
The synthesis of 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide involves several steps. The first step is the preparation of 2,5-dichlorobenzenesulfonyl chloride by reacting 2,5-dichlorobenzenesulfonic acid with thionyl chloride. The second step is the preparation of 3-(1-pyrrolidinyl)propylamine by reacting 1-pyrrolidinepropanol with sodium hydride and 3-bromopropylamine. The final step is the reaction of 2,5-dichlorobenzenesulfonyl chloride and 3-(1-pyrrolidinyl)propylamine to yield 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide.
科学的研究の応用
2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been used in various scientific research studies to investigate the role of adenosine A1 receptors in different physiological and pathological processes. For example, 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been used to study the effects of adenosine A1 receptors on cardiovascular function, neuronal activity, and sleep-wake cycles. 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has also been used to investigate the role of adenosine A1 receptors in the development of neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
2,5-dichloro-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2S/c14-11-4-5-12(15)13(10-11)20(18,19)16-6-3-9-17-7-1-2-8-17/h4-5,10,16H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXPDKXFTZKZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[3-(pyrrolidin-1-yl)propyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)





![N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5696480.png)


![4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5696490.png)


![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide](/img/structure/B5696502.png)